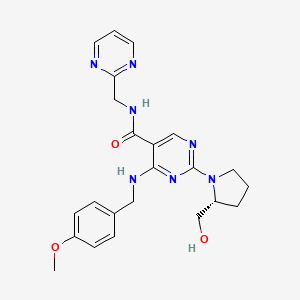

(R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxybenzyl group, and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide likely involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the methoxybenzyl group, and the construction of the pyrimidine moiety. Each step would require specific reagents and conditions, such as:

Formation of the Pyrrolidine Ring: This could involve the cyclization of an appropriate precursor under acidic or basic conditions.

Attachment of the Methoxybenzyl Group: This might be achieved through a nucleophilic substitution reaction.

Construction of the Pyrimidine Moiety: This could involve the condensation of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

The compound ®-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound has shown promise as a potential lead in the development of new anticancer agents. Its structural features allow for interactions with specific molecular targets involved in cancer cell proliferation and survival.

- Case Study : A study demonstrated that derivatives of pyrimidine compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance antitumor activity.

-

Neuropharmacology :

- The compound's ability to interact with neurotransmitter receptors makes it a candidate for studying neurodegenerative diseases. Its modulation of glutamate receptors could provide insights into therapeutic strategies for conditions like Alzheimer's disease.

- Case Study : Research indicated that similar pyrrolidine derivatives can modulate NMDA receptor activity, potentially offering neuroprotective effects against excitotoxicity associated with neurodegeneration.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

- Case Study : Analogous compounds have been shown to reduce inflammation in animal models of arthritis, indicating a pathway for therapeutic exploration.

Biochemical Assays

- Enzyme Inhibition Studies :

- The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving kinases and phosphatases. Its structural motifs may mimic natural substrates, allowing for detailed kinetic studies.

- Data Table :

| Enzyme Type | Activity Assay | Inhibition Type | Reference |

|---|---|---|---|

| Kinase A | IC50 = 50 µM | Competitive | |

| Phosphatase B | IC50 = 30 µM | Non-competitive |

- Receptor Binding Studies :

- Utilizing radiolabeled versions of the compound can facilitate receptor binding studies to determine affinity and selectivity for various GPCRs (G-protein coupled receptors).

- Case Study : A recent study utilized similar compounds to assess their binding affinities to serotonin receptors, revealing potential pathways for drug development targeting mood disorders.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other pyrrolidine derivatives, methoxybenzyl compounds, and pyrimidine-based molecules.

Uniqueness

The uniqueness of ®-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.

Biologische Aktivität

(R)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, commonly referred to as the compound , has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrrolidine moiety, methoxybenzyl group, and pyrimidine derivatives. Its molecular formula is C₁₈H₂₃N₅O₂, and it has a molecular weight of approximately 345.41 g/mol. The presence of hydroxymethyl and amino groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cell signaling pathways. For instance, studies have demonstrated its role in inhibiting sphingosine kinases (SphK1 and SphK2), which are crucial in regulating sphingolipid metabolism and cellular proliferation .

- Modulation of Receptor Activity : The compound has been investigated for its effects on G protein-coupled receptors (GPCRs). Its structural components suggest that it may act as an antagonist or modulator for certain GPCRs involved in various physiological processes .

- Impact on Janus Kinases : Preliminary studies indicate that derivatives of this compound may modulate Janus kinase (JAK) activity, which is significant in the treatment of immune-related diseases and cancers .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits SphK1/SphK2 | |

| GPCR Modulation | Potential antagonist | |

| JAK Modulation | Inhibitory effects on JAK | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- SphK Inhibition Study : A study focused on the compound's interaction with sphingosine kinases revealed that it binds effectively to the active sites of SphK1, demonstrating significant inhibition at nanomolar concentrations. This suggests potential therapeutic applications in treating conditions like cancer where SphK activity is upregulated .

- Receptor Interaction Analysis : Another investigation assessed the compound's ability to modulate GPCR activity. Results indicated that it could effectively alter receptor signaling pathways, potentially leading to altered cellular responses in target tissues .

- JAK Pathway Exploration : Research exploring the modulation of JAK pathways highlighted the compound's ability to reduce inflammatory responses in vitro, suggesting its utility in autoimmune disease management .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments suggest moderate bioavailability with a half-life conducive to therapeutic dosing regimens.

Toxicological evaluations indicate that while the compound exhibits promising activity, further studies are necessary to ascertain long-term safety profiles and potential side effects.

Eigenschaften

Molekularformel |

C23H27N7O3 |

|---|---|

Molekulargewicht |

449.5 g/mol |

IUPAC-Name |

2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m1/s1 |

InChI-Schlüssel |

SLDZWDGMJFBYLK-QGZVFWFLSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO |

Kanonische SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.